![molecular formula C9H11BrO B2492361 {[2-溴(1,1,2,2-(2)H)乙氧基]甲基}苯 CAS No. 122775-16-0](/img/structure/B2492361.png)

{[2-溴(1,1,2,2-(2)H)乙氧基]甲基}苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" involves multiple steps, starting from simpler brominated and ethoxymethylated precursors. A notable method is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved in five steps from (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the compound's complexity and the intricate approach required for its synthesis (Akbaba et al., 2010).

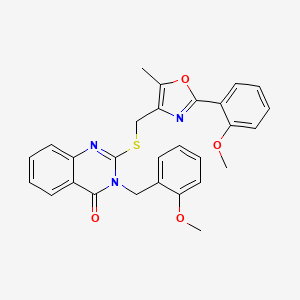

Molecular Structure Analysis

The molecular structure of "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" and its derivatives is characterized by the presence of bromo, ethoxy, and methyl groups attached to a benzene ring. The X-ray crystallography studies of related compounds, such as (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, reveal the precise spatial arrangement of these groups, indicating slight dihedral angles between the benzene rings and demonstrating the compound's planar nature (Fun et al., 2008).

Chemical Reactions and Properties

The compound and its related derivatives participate in various chemical reactions, including bromination, ethoxylation, and methylation, which significantly influence their chemical behavior. These reactions are crucial for modifying the compound's properties and for the synthesis of complex molecules with desired functional groups.

Physical Properties Analysis

The physical properties of "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" derivatives, such as solubility, melting point, and crystalline structure, are determined by the nature of the substituents on the benzene ring. The crystalline structure, in particular, is influenced by intermolecular interactions, including hydrogen bonding and π-π interactions, which are evident in compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate (Suchetan et al., 2016).

科学研究应用

色谱分离

Jiang Qin(2005年)引入了一种气相色谱(GC)方法,用于分离和测定1-(2-溴乙氧基)-2-甲基苯的位置异构体,在非极性柱上实现了最佳分辨率。这种方法对于类似化合物的纯化和分析是重要的(Qin, 2005)。

异吲哚的合成

黑田南和小林K.(2015年)开发了一种从2-(二烷氧甲基)苯基锂化合物合成1-取代的3-烷氧基-1H-异吲哚的两步合成方法,其中包括指定化合物的衍生物。这种合成路线为生产各种复杂有机结构打开了途径(Kuroda & Kobayashi, 2015)。

天然产物合成

Yusuf Akbaba等人(2010年)首次完成了从类似化合物出发对生物活性天然产物的全合成。这种合成对于探索这类化合物在药物应用中的潜力至关重要(Akbaba et al., 2010)。

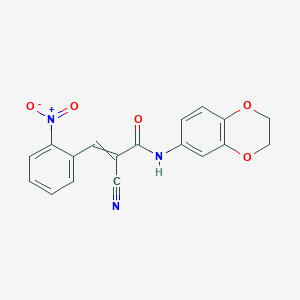

杂环Diels-Alder加成

J. Zhuo,H. Wyler和K. Schenk(1995年)探索了α,β-不饱和酰氰与1-溴-2-乙氧基乙烯衍生物的环加成反应。这项研究对于理解这类化合物在复杂有机反应中的反应性至关重要(Zhuo, Wyler, & Schenk, 1995)。

从红藻中合成溴酚

郭树菊等人(2011年)从红海藻中合成了溴酚,包括问题化合物的衍生物。这项研究突显了海洋来源合成复杂溴化合物的潜力(Guo et al., 2011)。

作用机制

Target of Action

Compounds with similar structures, such as brominated aromatic compounds, often interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

This involves the bromine atom in the compound interacting with an electron-rich site on the target molecule .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Brominated compounds often participate in various biochemical reactions, including those involving halogenation and oxidation .

Pharmacokinetics

Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups like the bromo group can influence these properties .

Result of Action

Brominated aromatic compounds can have a variety of effects depending on their specific targets and mode of action .

安全和危害

属性

IUPAC Name |

(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHDAGPWDEWIB-KXGHAPEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)